molecular formula C₂₄H₃₁NO₄ B1141094 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester CAS No. 117560-14-2

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester

Cat. No. B1141094
CAS RN: 117560-14-2
M. Wt: 397.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” is a chemical compound. It is used in various applications, including as a building block in synthetic chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the use of transesterification . This process is a useful transformation in organic synthesis and has been used to create compounds of pharmaceutical importance . The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates .


Molecular Structure Analysis

The molecular formula of “N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” is C₂₄H₃₁NO₄. β-Keto esters, which this compound may contain, have both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry .


Chemical Reactions Analysis

The transesterification of β-keto esters is a common reaction in the synthesis of compounds like "N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester" . This reaction can proceed via an enol intermediate or the formation of an acylketene intermediate .

Scientific Research Applications

Catalyst in Hydroboration Reactions

This compound can potentially be used as a catalyst in hydroboration reactions . Hydroboration is a method used in organic chemistry for the reduction of esters, nitriles, and imines . This process typically requires harsh conditions or complex metal-ligand catalytic systems . However, using “N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” as a catalyst could potentially simplify this process .

Production of Bioactive Molecules

The compound can be used in the production of bioactive molecules . These molecules are typically used for synthesizing pharmaceuticals and agrochemicals . The compound can also be used for further functional group transformations .

Cancer Treatment Research

“N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” can be used in cancer treatment research . It has been found to suppress the growth of various cancer cells, including breast cancer cells, head and neck cancer cells, and glioblastoma cells .

Development of Prodrugs

This compound can be used in the development of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug . “N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” can be used to synthesize prodrugs of L-γ-methyleneglutamic acid amides .

Biodiesel Production

“N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” can potentially be used in biodiesel production . The compound can provide general guidelines in multiple areas such as biodiesel production .

Future Directions

The future directions of “N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester” could involve its use in the synthesis of complex molecules . Additionally, the development of safer and more efficient methods for the preparation of tert-butyl esters of Nα-protected amino acids from tert-butanol could be a promising area of research .

properties

IUPAC Name

benzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-YMXDCFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester

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